molecular formula C15H14Cl2N2O B5592479 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide

2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide

Cat. No. B5592479
M. Wt: 309.2 g/mol
InChI Key: OQRRVCIEFJOKCK-UHFFFAOYSA-N
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Description

Nicotinamide derivatives, such as "2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide," are of significant interest in chemistry due to their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules and are studied for their chemical reactivity and structural characteristics.

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves the formation of the nicotinamide core followed by functionalization at specific positions on the ring. For example, Jethmalani et al. (1996) discuss the crystallization and structural properties of similar nicotinamide derivatives, indicating common synthetic pathways involving halogenation and subsequent aromatic substitution reactions to introduce different substituents (Jethmalani et al., 1996).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by X-ray crystallography, revealing planar molecules that are stabilized by intermolecular hydrogen bonding. The dichloro compound mentioned by Jethmalani et al. (1996) shows specific C-Cl distances, indicating the influence of substituents on the overall molecular conformation (Jethmalani et al., 1996).

Scientific Research Applications

Synthesis and Characterization

2,5-Dichloro-N,4,6-trimethyl-N-phenylnicotinamide is a compound that may be synthesized and characterized through various chemical processes, including the use of reactions that involve chloromethyl ethyl ether with bis(trimethylsilyl)uracil derivatives. This leads to the formation of 1-(ethoxymethyl)pyrimidines, which upon further reactions can yield compounds with specific substitutions, indicating the compound's utility in organic synthesis and chemical research (Goudgaon et al., 1992).

Photophysical Studies

Compounds related to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide, such as 2,7-fluorenevinylene-based trimers, have been synthesized for their photophysical characteristics, which include strong blue-green photoluminescence. These properties are essential for understanding the electronic and optical properties of related compounds, which can be applied in materials science and the development of organic electronic devices (Mikroyannidis et al., 2006).

Molecularly Imprinted Polymers

Research has been conducted on the use of molecularly imprinted polymers (MIPs) for the selective adsorption and photocatalytic degradation of environmental pollutants, such as 2,4-dichlorophenoxyacetic acid (a compound similar to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide). These studies show the potential of such compounds in environmental cleanup and pollution control technologies (Anirudhan & Anju, 2019).

properties

IUPAC Name

2,5-dichloro-N,4,6-trimethyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)18-10(2)13(9)16)15(20)19(3)11-7-5-4-6-8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRVCIEFJOKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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